Pyridazine, 3-chloro-6-(2-propen-1-yloxy)-
Description
3-Chloro-6-(2-propen-1-yloxy)pyridazine is a pyridazine derivative featuring a chlorine atom at position 3 and a propenyloxy (allyloxy) group at position 5. The pyridazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, provides a platform for diverse chemical modifications. The propenyloxy substituent introduces unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-6-prop-2-enoxypyridazine |
InChI |
InChI=1S/C7H7ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h2-4H,1,5H2 |
InChI Key |
DZCNOGWGVRNPLX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine derivatives typically involves cyclization reactions. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which yields 1,6-dihydropyridazines that can be efficiently converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of pyridazine derivatives often employs scalable synthetic routes that ensure high yields and purity. The use of metal catalysts, such as copper or palladium, and optimized reaction conditions, including temperature and solvent choice, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace the chlorine atom or the 2-propen-1-yloxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridazines .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
One notable application of pyridazine derivatives, including 3-chloro-6-(2-propen-1-yloxy)-, is their use as fungicides. Research indicates that pyridazine (thio)amide compounds exhibit effective control over phytopathogenic fungi, which are responsible for significant crop losses. These compounds can be applied to plants, seeds, or soil to mitigate fungal infections, thus enhancing agricultural productivity .
Mechanism of Action
The fungicidal activity is attributed to the ability of these compounds to disrupt the cellular processes of fungi, leading to their death or inhibited growth. This mechanism provides a promising alternative to conventional fungicides, potentially reducing the reliance on more toxic chemical agents.
Pharmaceutical Applications
Antimicrobial Activity
Pyridazine derivatives have been studied for their antimicrobial properties. In particular, certain pyridazine compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These compounds were evaluated using disc diffusion methods, revealing significant efficacy compared to standard reference antibiotics .
Potential in Drug Development
The versatility of the pyridazine scaffold allows for modifications that can enhance biological activity. For instance, structural variations can lead to improved selectivity and potency against specific pathogens. This adaptability makes pyridazine derivatives attractive candidates in drug discovery and development .
Case Study 1: Fungicidal Efficacy
A study highlighted the synthesis of a series of pyridazine (thio)amide compounds and their evaluation as fungicides. The results demonstrated that these compounds provided superior control over fungal pathogens compared to traditional treatments, showcasing their potential for agricultural use .
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing new pyridazine derivatives and assessing their antimicrobial properties. The study revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics, suggesting a potential for developing new therapeutic agents .
Data Tables
Mechanism of Action
The mechanism of action of pyridazine, 3-chloro-6-(2-propen-1-yloxy)- involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key pyridazine analogs and their substituents:
| Compound Name | Substituents (Position 3 and 6) | Key Features |
|---|---|---|
| 3-Chloro-6-(2-propen-1-yloxy)pyridazine | Cl, propenyloxy | Allyloxy group enhances reactivity in cross-coupling and addition reactions |
| 6-Chloropyridazine-3,4-diamine | Cl, NH₂ (positions 3 and 4) | Diamino groups improve hydrogen bonding but reduce lipophilicity |
| 3-Chloro-6-(piperazin-1-yl)pyridazine | Cl, piperazinyl | Piperazine moiety increases solubility and CNS penetration |
| 3-Chloro-6-(trifluoromethyl)pyridazine | Cl, CF₃ | Trifluoromethyl group boosts thermal stability and lipophilicity |
| 3-Chloro-6-(4-methoxybenzyloxy)pyridazine | Cl, 4-methoxybenzyloxy | Methoxybenzyl group enhances antimicrobial activity (MIC: 3.12–12.5 µg/mL) |
Key Observations :
- Electronic Effects : The propenyloxy group’s electron-donating nature contrasts with the electron-withdrawing trifluoromethyl group in 3-Chloro-6-(trifluoromethyl)pyridazine, altering reactivity in nucleophilic substitutions .
- Solubility: Piperazinyl and amino substituents improve aqueous solubility, whereas trifluoromethyl and propenyloxy groups enhance lipid membrane permeability .
Insights :
Physicochemical Properties
Lipophilicity (LogP) :
- 3-Chloro-6-(trifluoromethyl)pyridazine: LogP ≈ 2.8 (high due to CF₃)
- 3-Chloro-6-(piperazin-1-yl)pyridazine: LogP ≈ 1.2 (low due to polar piperazine)
- 3-Chloro-6-(2-propen-1-yloxy)pyridazine : Estimated LogP ≈ 2.3 (moderate, balancing allyloxy hydrophobicity and Cl polarity).
Thermal Stability :
- Trifluoromethyl-substituted pyridazines decompose above 250°C, whereas propenyloxy analogs likely exhibit lower stability (~150–200°C) due to the allyl group’s susceptibility to oxidation .
Biological Activity
Pyridazine derivatives, including Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this compound, supported by relevant research findings and case studies.
1. Overview of Pyridazine Derivatives
Pyridazines are nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including antibacterial , anti-inflammatory , antitumor , antiviral , and analgesic effects. The structural versatility of pyridazines allows for various substitutions that can enhance their biological activity .
2. Synthesis of Pyridazine Derivatives
The synthesis of Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- typically involves multi-step reactions that allow for the introduction of functional groups. Various synthetic routes have been developed, focusing on optimizing yield and purity while maintaining biological efficacy. Notably, the introduction of the propenyloxy group is crucial for enhancing the compound's activity against specific biological targets.
3.1 Anti-inflammatory Activity
Research has shown that pyridazine derivatives possess significant anti-inflammatory properties. For instance, studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for several pyridazine derivatives indicate potent inhibition of COX-2 activity, comparable to established anti-inflammatory drugs such as celecoxib .
Table 1: IC50 Values of Pyridazine Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Pyridazine Derivative A | 0.05 ± 0.01 | 0.04 ± 0.02 |
| Pyridazine Derivative B | 0.06 ± 0.03 | 0.03 ± 0.01 |
| Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- | TBD | TBD |
3.2 Antibacterial and Antiviral Properties
Pyridazine derivatives have also been evaluated for their antibacterial and antiviral activities. For instance, certain compounds exhibit effective inhibition against various bacterial strains and viruses by disrupting critical enzymatic functions necessary for microbial survival .
Case Study: Antibacterial Activity
In a study assessing the antibacterial properties of pyridazine derivatives against Staphylococcus aureus and Escherichia coli, several compounds demonstrated significant minimum inhibitory concentrations (MIC), suggesting their potential as therapeutic agents in treating bacterial infections .
4. Structure-Activity Relationships (SAR)
The biological activity of pyridazine derivatives can be significantly influenced by their structural modifications:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups can enhance or diminish activity.
- Positioning of Functional Groups : The position of substituents on the pyridazine ring affects binding affinity to biological targets, impacting efficacy.
For example, the introduction of a propenyloxy group at position six has been correlated with increased anti-inflammatory activity due to improved interactions with COX enzymes .
5. Conclusion
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- represents a promising candidate in drug discovery due to its diverse biological activities and potential therapeutic applications. Ongoing research into its synthesis and SAR will likely yield further insights into optimizing its efficacy against various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
